(S)-3-(Difluoromethoxy)pyrrolidin-2-one

Description

Systematic Nomenclature and Molecular Formula

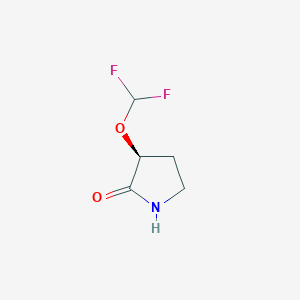

The compound is systematically named (S)-3-(difluoromethoxy)pyrrolidin-2-one , reflecting its stereochemical configuration and functional groups. Its molecular formula is C₅H₇F₂NO₂ , with a molecular weight of 151.11 g/mol . Key structural features include a pyrrolidin-2-one core (a five-membered lactam ring) substituted at the 3-position with a difluoromethoxy group (-OCHF₂). The SMILES notation C1C(=O)N(C1OC(F)F)C represents its connectivity, while the IUPAC name adheres to standardized nomenclature for lactam derivatives.

Table 1: Molecular Identity of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1807901-47-8 | |

| Molecular Formula | C₅H₇F₂NO₂ | |

| Molecular Weight | 151.11 g/mol | |

| SMILES | C1C(=O)N(C1OC(F)F)C | |

| Stereocenter | S-configuration at C3 |

Stereochemical Configuration Analysis

The (S)-configuration at the 3-position is critical to the compound’s spatial arrangement. This stereochemistry is established through chiral resolution or asymmetric synthesis methods, though specific synthetic routes are not detailed in the available literature. The difluoromethoxy substituent (-OCHF₂) introduces steric and electronic effects, influencing the molecule’s conformation and reactivity.

Key Stereochemical Features :

- Chiral Center : The 3-carbon of the pyrrolidin-2-one ring bears the stereogenic center, with the difluoromethoxy group occupying a specific spatial orientation.

- Electronic Effects : The electron-withdrawing nature of the difluoromethoxy group may stabilize adjacent carbonyl resonance, affecting the lactam ring’s reactivity.

Crystallographic Studies and Conformational Analysis

While direct crystallographic data for this compound is limited, insights can be drawn from structurally analogous compounds. For example, the cognition activator 5-ethoxy-3-hydroxy-1-(phenylsulphonyl)pyrrolidin-2-one undergoes conformational analysis via X-ray diffraction and molecular mechanics, highlighting the lactam ring’s planarity and substituent interactions. These studies suggest that:

- Lactam Ring Conformation : The pyrrolidin-2-one ring adopts a near-planar geometry, stabilized by resonance between the carbonyl and adjacent nitrogen.

- Substituent Orientation : Bulky groups (e.g., difluoromethoxy) may induce puckering or twist in the ring, though steric hindrance is mitigated by the small size of the substituent.

Comparative Crystallographic Insights :

Comparative Analysis with Pyrrolidin-2-one Derivatives

The difluoromethoxy group distinguishes this compound from other pyrrolidin-2-one derivatives, such as N-benzylated pyrrolidin-2-ones (anti-Alzheimer’s agents) and 5-(difluoromethyl)pyrrolidin-2-one (a positional isomer). Key comparisons include:

Table 2: Functional Group Comparisons in Pyrrolidin-2-one Derivatives

Key Differences :

- Steric and Electronic Effects : The difluoromethoxy group is smaller and more electronegative than benzyl or ethyl groups, potentially altering binding affinity in biological systems.

- Positional Isomerism : Substitution at C3 vs C5 in the pyrrolidin-2-one ring affects metabolic stability and reactivity. For example, C5-substituted derivatives may exhibit reduced ring strain compared to C3-substituted analogs.

Properties

IUPAC Name |

(3S)-3-(difluoromethoxy)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2NO2/c6-5(7)10-3-1-2-8-4(3)9/h3,5H,1-2H2,(H,8,9)/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFCAXQHDCJGTK-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=O)[C@H]1OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Difluoromethoxy)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a green and efficient reaction route for the synthesis of pyrrolidin-2-ones involves the photoinduced organocatalyzed three-component cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions . This method is advantageous as it can be carried out under mild conditions without the use of metals.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Difluoromethoxy)pyrrolidin-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in compounds with different functional groups replacing the difluoromethoxy group.

Scientific Research Applications

(S)-3-(Difluoromethoxy)pyrrolidin-2-one has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (S)-3-(Difluoromethoxy)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrrole/Pyrrolidinone Families

a) 5-Fluorooxindole (5-Fluoro-1,3-dihydro-2H-indol-2-one)

- Structure : Features a fluorine atom at the 5-position of an oxindole (indole-2-one) scaffold.

- Key Differences: Unlike (S)-3-(Difluoromethoxy)pyrrolidin-2-one, this compound lacks the difluoromethoxy group and is based on an indole ring system rather than a pyrrolidinone.

- Applications : Used in kinase inhibitor development due to its planar aromatic structure.

b) N-[2-(Diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide

- Structure: A pyrrole-3-carboxamide derivative with diethylaminoethyl and formyl substituents.

- Key Differences: This compound incorporates a carboxamide side chain and lacks the lactam ring present in pyrrolidin-2-one. The diethylaminoethyl group introduces basicity, which may influence solubility and cellular uptake compared to the neutral, lipophilic difluoromethoxy group .

c) (S)-1-((S)-2-(4-Fluoro-phenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol

- Structure: A pyrrolidine derivative with a fluorophenyl group, methylaminoethyl chain, and hydroxyl substituent.

- Key Differences : The fluorophenyl group provides aromatic π-π interactions, while the hydroxyl group increases polarity. The absence of a lactam ring reduces conformational rigidity compared to this compound. Stereochemistry (dual S-configuration) is critical for receptor binding in this analogue .

Fluorinated Agrochemicals: Pyrethroids

Pyrethroids such as cyfluthrin and lambda-cyhalothrin (Table 4-3, ) are fluorinated esters with insecticidal activity. While structurally distinct from pyrrolidinones, they share the use of fluorine to enhance stability and bioactivity.

- Cyfluthrin: Contains a fluoro-benzyl group and cyano substituent. Its stereoisomerism (four diastereomeric pairs) dictates potency, paralleling the enantiomeric specificity of this compound .

- Key Contrast: Pyrethroids are bulkier, ester-based molecules designed for neurotoxic activity, whereas pyrrolidinones like this compound are compact lactams suited for pharmaceutical scaffolds.

Comparative Data Table

Key Findings

- Stereochemistry Matters : The S-configuration in this compound may optimize target engagement, similar to enantiomerically enriched pyrethroids .

- Fluorine Positioning : Difluoromethoxy provides metabolic stability, whereas aromatic fluorine (e.g., in 5-Fluorooxindole) alters electronic properties without steric effects.

- Structural Versatility: Pyrrolidinones balance rigidity and polarity, contrasting with pyrethroids’ ester-based neurotoxicity or pyrroles’ planar aromaticity.

Biological Activity

(S)-3-(Difluoromethoxy)pyrrolidin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C₅H₈F₂N₁O

- Molecular Weight : 151.12 g/mol

- Functional Groups : Pyrrolidinone ring, difluoromethoxy group

The unique difluoromethoxy substitution enhances the compound's reactivity and interaction with biological targets.

- Enzyme Inhibition : The compound can interact with nucleophilic sites on enzymes, potentially leading to inhibition of their activity.

- Modulation of Signaling Pathways : By modifying key proteins, this compound may alter crucial signaling pathways involved in various diseases.

Biological Activities

Preliminary studies indicate that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Research suggests potential effectiveness against bacterial strains, making it a candidate for pharmaceutical applications.

- Antitumor Activity : Similar compounds have shown cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound is critical for understanding its biological effects. Modifications to the pyrrolidinone ring or the introduction of electron-withdrawing groups can significantly enhance its activity.

Comparative Analysis Table

| Compound Name | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Antimicrobial | TBD | Potential applications in drug discovery |

| Pyrrolidinone Derivative A | Antitumor | <10 | Significant cytotoxicity against cancer cells |

| Pyrrolidinone Derivative B | Antiviral | TBD | Effective against viral infections |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of pyrrolidinone derivatives, including this compound. The results indicated enhanced activity against several bacterial strains due to their ability to target essential microbial enzymes.

Case Study 2: Antitumor Potential

Another research effort focused on assessing the anticancer potential of pyrrolidinone derivatives. The findings showed that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines, suggesting that structural modifications could lead to improved therapeutic efficacy.

Q & A

Basic Questions

Q. What are the common synthetic routes for (S)-3-(difluoromethoxy)pyrrolidin-2-one, and how are reaction conditions optimized for higher yields?

- Methodological Answer : Synthesis typically involves multi-step protocols, including condensation, cyclization, and functional group modifications. For example, similar pyrrolidin-2-one derivatives are synthesized via acid-catalyzed cyclization of precursor esters or amides under controlled temperatures (e.g., 0–50°C) . Optimization strategies include:

- Temperature control : Gradual heating (e.g., to 50°C) to avoid side reactions .

- Catalyst selection : Use of HCl for salt formation to improve stability and yield (52.7% yield reported for a related compound) .

- Purification : Recrystallization or chromatography to isolate enantiopure products, critical for biological relevance .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

- Methodological Answer : A combination of techniques is recommended:

- X-Ray Powder Diffraction (XRPD) : Provides crystallographic data and polymorph identification (e.g., peak intensity analysis in Table 2 of ) .

- HPLC : Ensures >98% purity, as demonstrated in catalog standards for structurally related compounds .

- Spectroscopy : H/C NMR and FTIR to verify functional groups (e.g., difluoromethoxy and lactam moieties).

Advanced Research Questions

Q. How does the stereochemistry of the difluoromethoxy group in pyrrolidin-2-one derivatives influence their biological activity?

- Methodological Answer : Stereochemistry significantly impacts receptor binding. For example:

- Case Study : Anti-Alzheimer’s pyrrolidin-2-one derivatives showed enhanced activity when specific stereochemistry mimicked donepezil’s key interactions (e.g., carbonyl and aromatic groups) .

- Experimental Approaches :

- Chiral Resolution : Use chiral HPLC or enzymatic resolution to isolate (S)-enantiomers.

- In Vitro Assays : Compare enantiomer activity in enzyme inhibition (e.g., acetylcholinesterase) or receptor binding studies .

Q. In pharmacological studies, how can researchers resolve contradictions in efficacy data between structurally similar pyrrolidin-2-one derivatives?

- Methodological Answer : Contradictions often arise from subtle structural differences. Strategies include:

- Comparative SAR Analysis : Systematically vary substituents (e.g., fluorophenyl vs. trifluoromethyl groups) and test in parallel assays .

- Molecular Docking : Predict binding modes with target proteins (e.g., PDE4 or kinase enzymes) to explain efficacy gaps .

- Pharmacokinetic Profiling : Assess bioavailability and metabolic stability, which may differ even among analogs .

Q. What experimental strategies are recommended for evaluating the enzyme inhibition potential of this compound?

- Methodological Answer : Focus on kinase or PDE4 inhibition assays:

- IC/K Determination : Use biochemical assays (e.g., fluorescence-based) under standardized conditions (pH, temperature) .

- Selectivity Screening : Test against a panel of enzymes to identify off-target effects (e.g., ’s mitogen-activated protein kinase study) .

- Structural Analysis : Co-crystallize the compound with target enzymes to map binding interactions .

Q. How can researchers address challenges in achieving enantiomeric purity during synthesis?

- Methodological Answer : Lessons from agrochemical analogs (e.g., flurochloridone’s 3:1 isomer ratio) suggest:

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived) during cyclization to favor the (S)-enantiomer .

- Dynamic Kinetic Resolution : Combine racemization and selective crystallization for high enantiomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.